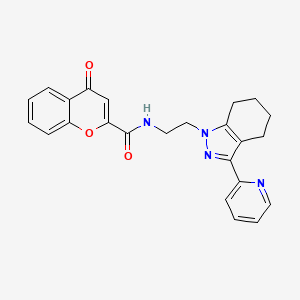

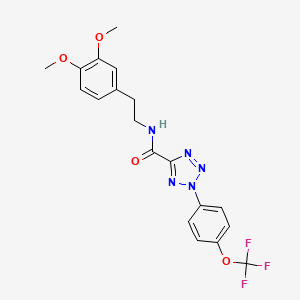

1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is a versatile chemical compound used in scientific research1. Its applications range from organic synthesis to pharmaceutical development, making it a valuable tool for scientists exploring new therapeutic possibilities1.

Synthesis Analysis

Unfortunately, the specific synthesis process for 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is not available in the search results. However, it’s worth noting that organoboron compounds are highly valuable building blocks in organic synthesis2.Molecular Structure Analysis

The specific molecular structure of 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate is not provided in the search results. However, it’s known that the compound contains formylnaphthalen-2-yl and acetylamino benzenesulfonate groups1.Chemical Reactions Analysis

The specific chemical reactions involving 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not detailed in the search results. However, it’s known that the compound is used in various applications ranging from organic synthesis to pharmaceutical development1.Physical And Chemical Properties Analysis

The specific physical and chemical properties of 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not provided in the search results.Aplicaciones Científicas De Investigación

1. Anti-inflammatory Activity

- A study explored the anti-inflammatory activity of α-aminonaphthylsubstitutedaryl chalkones and α-(substituted aminoethyl)-amidonaphthalenes, derivatives related to α-acetylamino naphthalene. These compounds demonstrated significant anti-inflammatory effects and were less ulcerogenic compared to standard drugs like phenylbutazone (Sharma, Srivastava, & Kumar, 2003).

2. Antimicrobial Activity

- Another research synthesized and evaluated the antimicrobial activity of derivatives including 4-hydroxynaphthalen-1-yl diazenyl benzenesulfonamides. These compounds displayed promising antimicrobial effects in in vitro studies (El-Gaby et al., 2018).

3. Anticancer and Antimitotic Properties

- A study on phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) revealed their potential as novel chemotherapeutic prodrugs. These compounds exhibited cytotoxicity toward breast cancer cells, including hormone-independent and chemoresistant types. They are activated selectively in cancer cells expressing CYP1A1 (Fortin et al., 2017).

4. Photodynamic Therapy for Cancer Treatment

- Research on zinc phthalocyanine derivatives with benzenesulfonamide groups showed these compounds have high singlet oxygen quantum yield, which is crucial for Type II mechanisms in photodynamic therapy. This makes them potential candidates for treating cancer using this therapy (Pişkin, Canpolat, & Öztürk, 2020).

5. Antibacterial and Enzyme Inhibition

- A study synthesized and tested N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides for their antibacterial and enzyme inhibitory potential. These compounds were found to be effective antibacterial agents and moderate enzyme inhibitors (Abbasi et al., 2015).

6. Iron(III) Recognition

- A study involving 4,4′-(4,5-diaminonaphthalen-1,8-yldiazo)-bisbenzenesulfonate (DBS) demonstrated its potential in selectively recognizing Fe 3+ in acidic solutions. This property makes it valuable for applications in analytical chemistry (Cheng, Liao, & Wang, 2008).

7. Carbonic Anhydrase Inhibition

- Research involving 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides focused on their carbonic anhydrase I and II inhibitory effects. These compounds showed promising inhibition, suggesting potential in the treatment of diseases where carbonic anhydrase is a factor (Gul et al., 2016).

Safety And Hazards

The specific safety and hazards associated with 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not detailed in the search results.

Direcciones Futuras

The future directions for the use of 1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate are not specified in the search results. However, given its versatility in scientific research and its applications in organic synthesis and pharmaceutical development, it’s likely that this compound will continue to be a valuable tool for scientists exploring new therapeutic possibilities1.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or resources.

Propiedades

IUPAC Name |

(1-formylnaphthalen-2-yl) 4-acetamidobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5S/c1-13(22)20-15-7-9-16(10-8-15)26(23,24)25-19-11-6-14-4-2-3-5-17(14)18(19)12-21/h2-12H,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXAOHCSAMKJLCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C3=CC=CC=C3C=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Formylnaphthalen-2-yl 4-(acetylamino)benzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2377245.png)

![ethyl 4-{[(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide dioxalate](/img/structure/B2377248.png)

![9-chloro-1-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[4,3-b]quinoline](/img/structure/B2377251.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2377254.png)

![2-phenyl-2,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2377257.png)

![methyl 3-[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]-2-methylbenzoate](/img/structure/B2377261.png)